Nav1.4 Sodium Channel Inhibition vs. Riluzole Analogs
In a direct comparative study of commercially available riluzole analogs evaluated using patch-clamp electrophysiology on human Nav1.4 sodium channels, 2-amino-6-fluorobenzothiazole (referred to as compound 4 in the study) demonstrated quantifiable channel inhibition. The study evaluated multiple riluzole analogs to establish structure-activity relationships for sodium channel blockade [1]. The compound exhibited a defined level of sodium channel inhibition that positions it as a mechanistically validated benzothiazolamine with characterized ion channel activity, differentiating it from untested or inactive analogs.
| Evidence Dimension | Inhibition of human voltage-gated skeletal muscle sodium channel Nav1.4 |
|---|---|
| Target Compound Data | 47.2 ± 3.1% inhibition at 10 μM |
| Comparator Or Baseline | Riluzole (compound 1, parent drug): 82.5 ± 4.3% inhibition at 10 μM; 5-fluoro-2-aminobenzothiazole (compound 5): 39.1 ± 2.8% inhibition at 10 μM; 4-fluoro-2-aminobenzothiazole (compound 6): 28.4 ± 2.1% inhibition at 10 μM |
| Quantified Difference | Target compound shows 1.2-fold greater inhibition than 5-fluoro regioisomer (compound 5) and 1.66-fold greater inhibition than 4-fluoro regioisomer (compound 6); 1.75-fold lower inhibition than riluzole |
| Conditions | Patch-clamp electrophysiology; HEK293 cells stably expressing human Nav1.4 channels; holding potential -120 mV; test pulse to -20 mV; 10 Hz stimulation frequency; n=5-8 cells per compound |
Why This Matters
This direct comparative dataset establishes the rank-order potency of 2-amino-6-fluorobenzothiazole among fluorinated benzothiazolamines at Nav1.4, enabling informed selection based on desired inhibitory potency relative to clinically validated riluzole.
- [1] Desaphy JF, Carbonara R, Imbrici P, et al. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters. 2023;14(7):999-1008. View Source
